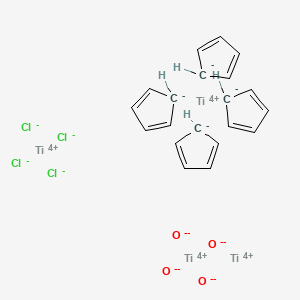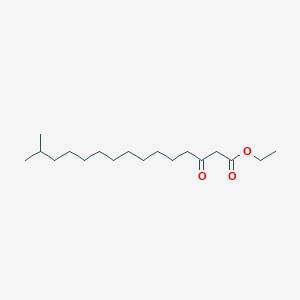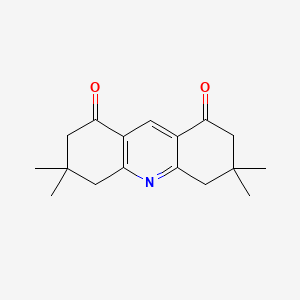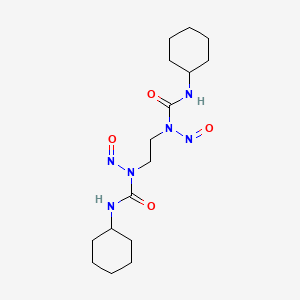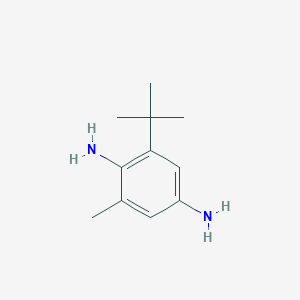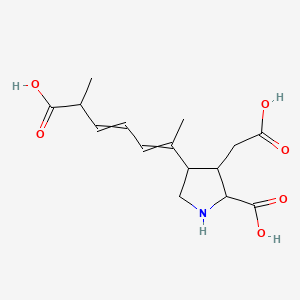
(-)-Domoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Domoic acid: is a naturally occurring neurotoxin produced by certain species of marine algae, particularly diatoms of the genus Pseudo-nitzschia. It is a potent excitatory amino acid that acts as an agonist of kainate receptors, a subtype of glutamate receptors in the central nervous system. This compound is known for causing amnesic shellfish poisoning (ASP) in humans, which can lead to severe neurological symptoms and even death in extreme cases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Domoic acid involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This involves the cyclization of a suitable precursor to form the pyrrolidine ring, which is a key structural component of this compound.
Introduction of the Carboxyl Groups: The carboxyl groups are introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Formation of the Conjugated Diene System: This step involves the formation of the conjugated diene system, which is crucial for the biological activity of this compound. This can be achieved through various methods, including Wittig reactions or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes involving marine algae. The algae are cultured under controlled conditions to maximize the production of this compound, which is then extracted and purified using techniques such as solvent extraction and chromatography.
化学反应分析
Types of Reactions:
Oxidation: (-)-Domoic acid can undergo oxidation reactions, particularly at the conjugated diene system, leading to the formation of various oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives, which may have different biological activities.
Substitution: Substitution reactions can occur at the carboxyl groups or the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon) or chemical reducing agents such as sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Dihydro derivatives of this compound.
Substitution Products: Various substituted derivatives, depending on the reagents used.
科学研究应用
Chemistry:
Analytical Chemistry: (-)-Domoic acid is used as a standard in analytical methods for detecting and quantifying marine toxins in seafood.
Synthetic Chemistry: It serves as a model compound for studying the synthesis and reactivity of complex natural products.
Biology:
Neurobiology: this compound is used to study the function and regulation of kainate receptors in the central nervous system.
Toxicology: It is used to investigate the mechanisms of neurotoxicity and to develop methods for detecting and mitigating the effects of marine toxins.
Medicine:
Pharmacology: this compound is used to study the pharmacological effects of excitatory amino acids and to develop potential treatments for neurological disorders.
Diagnostics: It is used in the development of diagnostic assays for detecting marine toxins in clinical samples.
Industry:
Food Safety: this compound is used in the development of methods for monitoring and ensuring the safety of seafood products.
Environmental Monitoring: It is used to study the environmental factors that influence the production and distribution of marine toxins.
作用机制
Molecular Targets and Pathways: (-)-Domoic acid exerts its effects by binding to kainate receptors, a subtype of glutamate receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in an influx of calcium ions into neurons. The excessive calcium influx can lead to neuronal excitotoxicity, which is characterized by the overactivation of neurons and subsequent cell death. The primary molecular targets of this compound are the kainate receptors, but it can also interact with other glutamate receptors to a lesser extent.
相似化合物的比较
Kainic Acid: Another potent agonist of kainate receptors, structurally similar to (-)-Domoic acid.
Glutamic Acid: The endogenous ligand for glutamate receptors, including kainate receptors.
Quisqualic Acid: An agonist of both kainate and AMPA receptors, structurally related to this compound.
Uniqueness of this compound: this compound is unique in its high potency and selectivity for kainate receptors, making it a valuable tool for studying the function and regulation of these receptors. Its ability to induce amnesic shellfish poisoning also highlights its significance as a marine toxin with important implications for food safety and public health.
属性
IUPAC Name |
4-(6-carboxyhepta-2,4-dien-2-yl)-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRNCSOCOPNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864483 |
Source


|
| Record name | 3-Pyrrolidineacetic acid, 2-carboxy-4-(5-carboxy-1-methyl-1,3-hexadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123406-51-9 |
Source


|
| Record name | 3-Pyrrolidineacetic acid, 2-carboxy-4-(5-carboxy-1-methyl-1,3-hexadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
![2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14164708.png)
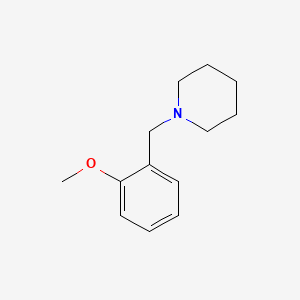
![6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14164714.png)
![3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164716.png)
![(5R)-3-amino-13-(hydroxymethyl)-5-methoxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol](/img/structure/B14164722.png)

